5-Bromo-2-chloro-3-fluoropyridine

Chemoselective amination Palladium catalysis Trihalopyridine functionalization

Select 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) for predictable, high-yielding sequential derivatization. Exclusive C5–Br amination via Pd catalysis (>99:1 selectivity, 79–87% yield) while preserving C2–Cl for neat SNAr—eliminating 1–2 protection steps. Direct comparison shows 89% Suzuki yield vs. 45% for the regioisomer under identical conditions, slashing raw material costs. Computed LogP of 2.6 falls within the CNS MPO optimal window, validated by patents in EP300/CREBBP and NRAS inhibitor programs. Available in ≥98% purity with certified melting point 50–54°C. Request bulk pricing.

Molecular Formula C5H2BrClFN
Molecular Weight 210.43 g/mol
CAS No. 831203-13-5
Cat. No. B1227324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-fluoropyridine
CAS831203-13-5
Synonyms5-bromo-2-chloro-3-fluoropyridine
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Cl)Br
InChIInChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H
InChIKeyOEKXUEWGXWCENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5): A Trihalogenated Pyridine Intermediate for Differentiated Cross-Coupling


5-Bromo-2-chloro-3-fluoropyridine (CAS: 831203-13-5) is a trihalogenated pyridine building block featuring bromine, chlorine, and fluorine substituents at the 5-, 2-, and 3-positions of the pyridine ring, respectively, with a molecular weight of 210.43 g/mol [1]. Unlike simpler mono- or dihalopyridines, this specific halogen arrangement establishes a well-defined reactivity hierarchy (C5–Br > C3–F > C2–Cl under catalytic cross-coupling; reversal to C2–Cl preference under neat SNAr conditions) that enables sequential, chemoselective functionalization without the use of protecting groups [2]. The compound is a crystalline solid at ambient temperature (melting point 50–54 °C) and exhibits a computed LogP of 2.6, indicative of moderate lipophilicity suitable for membrane permeability in drug discovery contexts [1]. Its commercial availability in ≥98% purity from multiple global suppliers ensures reliable sourcing for pharmaceutical and agrochemical research applications .

Why 5-Bromo-2-chloro-3-fluoropyridine (831203-13-5) Cannot Be Substituted with Generic Halopyridines


Trihalopyridines are not interchangeable; even positional isomers with identical molecular formula and weight (210.43 g/mol) exhibit profoundly different reactivity profiles and synthetic outcomes. For example, 3-bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) and 2-fluoro-3-chloro-5-bromopyridine (CAS 38185-56-7) share the same elemental composition but differ in the spatial arrangement of their halogen atoms [1]. This positional variation alters electronic distribution across the pyridine ring, which in turn modifies both the preferred site of nucleophilic attack and the efficiency of transition metal-catalyzed cross-couplings [2]. Consequently, a synthetic route optimized for 5-bromo-2-chloro-3-fluoropyridine will not reliably translate to its regioisomers without extensive re-optimization of catalysts, ligands, and reaction conditions—risking yield loss, impurity formation, and delayed project timelines. The quantitative evidence presented below substantiates why 5-bromo-2-chloro-3-fluoropyridine (831203-13-5) is the specific trihalopyridine required for predictable, high-yielding sequential derivatization.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5)


Chemoselective Amination: Exclusive Bromide Substitution Under Palladium Catalysis

Under palladium-catalyzed amination conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, toluene, 100 °C), 5-bromo-2-chloro-3-fluoropyridine undergoes exclusively bromide substitution (>99:1 site-selectivity), affording secondary and tertiary aminopyridines in high yields, while the 2-chloro and 3-fluoro positions remain completely intact [1]. This contrasts sharply with the same compound under neat SNAr conditions with primary amines (no Pd catalyst), where substitution shifts preferentially to the 2-chloro position [1]. Most commercially available monohalopyridines lack this tunable chemoselectivity profile, requiring additional protection-deprotection steps to achieve comparable orthogonal functionalization. A structurally related comparator, 2-bromo-5-chloropyridine, demonstrates different site-selectivity patterns under similar catalytic conditions and lacks the fluorine handle for subsequent orthogonal derivatization [2].

Chemoselective amination Palladium catalysis Trihalopyridine functionalization

Regioisomer Comparison: Superior Suzuki Coupling Efficiency Relative to 3-Bromo-5-chloro-2-fluoropyridine

In a direct comparative study of trihalopyridine regioisomers, 5-bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) demonstrated significantly higher Suzuki-Miyaura coupling efficiency with 4-methoxyphenylboronic acid compared to its positional isomer 3-bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) [1]. Both compounds share identical molecular formula (C₅H₂BrClFN) and molecular weight (210.43 g/mol), yet their coupling yields differ by a factor of approximately 2. This performance gap is attributed to differences in electron density distribution imparted by the specific halogen substitution pattern, which directly influences the rate of oxidative addition at the bromine-bearing position [1].

Suzuki-Miyaura coupling Regioisomer comparison Fluorinated pyridine synthesis

Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Compared to Non-Fluorinated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 5-bromo-2-chloro-3-fluoropyridine is 2.6 [1]. In contrast, the non-fluorinated analog 5-bromo-2-chloropyridine (lacking the 3-fluoro substituent) has a computed LogP of approximately 2.0-2.1, and the fully non-halogenated parent pyridine has a LogP of 0.65 [2]. The presence of the 3-fluoro substituent increases lipophilicity by approximately 0.5 LogP units relative to the difluoro-chloro analog, placing the compound within the optimal LogP range (2-4) for central nervous system (CNS) drug candidates and enhancing passive membrane permeability [3].

Lipophilicity LogP ADME properties

Validated Pharmaceutical Utility: Role as Key Intermediate in EP300/CREBBP and NRAS Inhibitor Development

5-Bromo-2-chloro-3-fluoropyridine is explicitly claimed as a synthetic intermediate in multiple pharmaceutical patent families targeting high-value therapeutic areas. It is disclosed as a building block for the preparation of EP300/CREBBP bromodomain inhibitors (epigenetic targets in oncology) [1] and NRAS inhibitors (targeting RAS-driven cancers) [2]. While many generic halopyridines appear in patent Markush structures, 5-bromo-2-chloro-3-fluoropyridine is specifically exemplified in synthetic schemes, confirming its practical utility in active clinical development programs. In contrast, regioisomers such as 3-bromo-5-chloro-2-fluoropyridine are notably absent from these patent exemplifications, suggesting that the specific halogen arrangement of 831203-13-5 provides a synthetic advantage for constructing the bioactive cores of these inhibitors [3].

Pharmaceutical intermediate Epigenetic inhibitors Oncology drug discovery

Purity and Specification Benchmarks: Commercial Availability at ≥98% Purity with Defined Melting Range

5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) is commercially available from major global suppliers including TCI America and Fisher Scientific at ≥98.0% purity (GC), with a certified melting point range of 50.0-54.0 °C . In contrast, regioisomers such as 2-fluoro-3-chloro-5-bromopyridine (CAS 38185-56-7) and 3-bromo-5-chloro-2-fluoropyridine (CAS 884494-87-5) are less broadly stocked by tier-one suppliers and often lack certified purity specifications or melting point data . The availability of 831203-13-5 with validated analytical certificates reduces the need for in-house re-purification and quality verification, translating to faster project initiation and lower operational overhead for research teams .

Quality specifications Procurement Purity analysis

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5)


Sequential Orthogonal Derivatization in Medicinal Chemistry

Medicinal chemistry teams requiring rapid access to 2,3,5-trisubstituted pyridine libraries should select 5-bromo-2-chloro-3-fluoropyridine (831203-13-5) for its demonstrated orthogonal reactivity. As established in Section 3, the compound enables exclusive C5–Br substitution via Pd-catalyzed amination (>99:1 selectivity, 79-87% yield) while preserving C2–Cl and C3–F positions for subsequent functionalization [1]. This eliminates 1-2 protection-deprotection steps, accelerating SAR exploration for CNS-penetrant candidates (LogP = 2.6, within CNS MPO optimal range) [2]. The documented use in EP300/CREBBP and NRAS inhibitor patent families [3][4] further validates this building block for epigenetics and oncology programs.

High-Efficiency Suzuki-Miyaura Coupling for Fluorinated Biaryl Synthesis

Process chemistry and scale-up groups aiming to maximize Suzuki coupling efficiency on trihalopyridine scaffolds should select 5-bromo-2-chloro-3-fluoropyridine over the regioisomer 3-bromo-5-chloro-2-fluoropyridine. Direct head-to-head comparison demonstrates an 89% yield for 831203-13-5 vs. 45% for the regioisomer under identical conditions (Pd(PPh₃)₄, 4-methoxyphenylboronic acid, K₂CO₃, 1,4-dioxane/H₂O, 90 °C) [5]. This 44 percentage-point yield advantage directly reduces raw material costs and waste disposal burdens, making 831203-13-5 the economically preferable choice for Suzuki-based routes to fluorinated biaryl intermediates.

Condition-Tunable C–N Bond Formation Without Protecting Groups

Synthetic chemists seeking to install amine functionality at either the C5 or C2 position of a halopyridine scaffold without resorting to protecting group strategies should utilize 5-bromo-2-chloro-3-fluoropyridine. As detailed in Section 3, simple toggling of reaction conditions—Pd₂dba₃/Xantphos for C5–Br amination vs. neat SNAr for C2–Cl amination—affords complete site-selectivity reversal [1]. This tunable reactivity, combined with the compound's commercial availability at ≥98% purity with certified melting point 50-54 °C , ensures reproducibility and minimizes troubleshooting time for C–N bond-forming reactions in both discovery and early development settings.

CNS Drug Discovery: Building Blocks with Optimal Lipophilicity

Teams focused on CNS drug discovery should prioritize 5-bromo-2-chloro-3-fluoropyridine as a core building block due to its computed LogP of 2.6 [2]. This value falls squarely within the optimal lipophilicity window (LogP 2-4) for CNS penetration as defined by CNS MPO guidelines [6], whereas the non-fluorinated analog 5-bromo-2-chloropyridine (LogP ≈ 2.0) and parent pyridine (LogP = 0.65) are significantly less lipophilic. The 3-fluoro substituent contributes approximately +0.5 LogP units relative to the non-fluorinated comparator, enhancing passive membrane permeability while retaining the bromine and chlorine handles for orthogonal diversification [2].

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